molecular formula C14H12Cl2O B1668719 Chlorfenethol CAS No. 80-06-8

Chlorfenethol

Cat. No.: B1668719
CAS No.: 80-06-8
M. Wt: 267.1 g/mol
InChI Key: URYAFVKLYSEINW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorfenethol is synthesized through the reaction of 4,4’-dichlorobenzophenone with methyl magnesium bromide, followed by hydrolysis. The reaction conditions typically involve:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Chlorfenethol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorfenethol has diverse applications in scientific research, including:

Mechanism of Action

Chlorfenethol exerts its effects primarily through its interaction with the nervous system of pests. It disrupts the normal functioning of nerve cells, leading to paralysis and death of the pests. The molecular targets include ion channels and neurotransmitter receptors, which are crucial for nerve signal transmission .

Comparison with Similar Compounds

    Dichlorodiphenyltrichloroethane (DDT): Chlorfenethol is often used as a synergist for DDT.

    Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT with similar pesticidal properties.

    Dichlorodiphenyldichloroethane (DDD): Another breakdown product of DDT with similar uses.

Uniqueness: this compound is unique due to its dual role as an acaricide and a synergist for DDT. Its ability to enhance the efficacy of DDT makes it valuable in pest control, especially for pests resistant to DDT. Additionally, its structural properties allow for various chemical modifications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)ethanol
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InChI

InChI=1S/C14H12Cl2O/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,17H,1H3
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InChI Key

URYAFVKLYSEINW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Source PubChem
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Molecular Formula

C14H12Cl2O
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DSSTOX Substance ID

DTXSID7040283
Record name Chlorfenethol
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Molecular Weight

267.1 g/mol
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Physical Description

Colorless or white solid; [HSDB]
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Solubility

Sol in ether and benzene; insol in water and alcohol, 4.3 G IN 100 ML PETROLEUM ETHER @ 25-30 °C; 125 G IN 100 ML ETHANOL @ 25-30 °C; 110 G IN 100 ML TOLUENE @ 25-30 °C
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Vapor Pressure

0.00000054 [mmHg], 5.4X10-7 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

In adequate dosage, /organochlorine/ interferes with axonic transmission of nerve impulses and, therefore, disrupts the function of the nervous system, principally that of the brain. This results in behavioral changes, sensory and equilibrium disturbances, involuntary muscle activity, and depression of vital centers, particularly those controlling respiration. /Organochlorines/, ... Oxidative phosphorylation in a mitochondrial preparation from cockroach coxal muscle was reduced by DDT, but the reduction was greater at a higher temperature (32° C) than at a cooler temperature (22° C). In addition, Na+-K+ ATPase from cockroach nerve cord showed a positive temperature effect with DDT. The inhibition by DDT was much less on Na+-K+ ATPase than on O-S Mg2+ ATPase.
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Impurities

Technical DMC contains small amount of o-p' and o-o' isomers and traces of isomeric dichlorobenzophenones.
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Color/Form

WHITE SOLID, Colorless crystals

CAS No.

80-06-8
Record name 1,1-Bis(4-chlorophenyl)ethanol
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Record name Chlorfenethol [ISO:BSI]
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Record name CHLORFENETHOL
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Melting Point

70 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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